Cas no 573675-83-9 (4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline)

4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline is a heterocyclic compound featuring a quinazoline core substituted with a chloro group at the 4-position and a 3-(trifluoromethyl)pyridin-2-yl moiety at the 7-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro substituent offers reactivity for further functionalization. Its rigid aromatic framework contributes to strong binding affinity in target interactions, particularly in kinase inhibition studies. The compound is suited for applications in medicinal chemistry, where precise molecular modifications are critical for optimizing bioactivity and selectivity.
4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline structure
573675-83-9 structure
Product name:4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline
CAS No:573675-83-9
MF:C14H7ClF3N3
Molecular Weight:309.673691987991
CID:3029193

4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline 化学的及び物理的性質

名前と識別子

    • 4-CHLORO-7-[3-(TRIFLUOROMETHYL)PYRIDIN-2-YL]QUINAZOLINE
    • 4-Chloro-7-(3-(trifluoromethyl)pyridin-2-yl)quinazoline
    • 4-CHLORO-7-(3-TRIFLUOROMETHYLPYRIDIN-2-YL)QUINAZOLINE
    • YXA67583
    • W17805
    • 4-chloro-7-(3-trifluoromethyl-pyridin-2-yl)-quinazoline
    • 4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline
    • インチ: 1S/C14H7ClF3N3/c15-13-9-4-3-8(6-11(9)20-7-21-13)12-10(14(16,17)18)2-1-5-19-12/h1-7H
    • InChIKey: BLXRYAYCIQJTMI-UHFFFAOYSA-N
    • SMILES: ClC1=C2C=CC(=CC2=NC=N1)C1C(C(F)(F)F)=CC=CN=1

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 21
  • 回転可能化学結合数: 1
  • 複雑さ: 366
  • XLogP3: 4
  • トポロジー分子極性表面積: 38.7

4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1131387-250mg
4-Chloro-7-(3-(trifluoromethyl)pyridin-2-yl)quinazoline
573675-83-9 95%
250mg
¥6021.00 2024-05-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1131387-100mg
4-Chloro-7-(3-(trifluoromethyl)pyridin-2-yl)quinazoline
573675-83-9 95%
100mg
¥3612.00 2024-05-08

4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline 関連文献

4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazolineに関する追加情報

Introduction to 4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline (CAS No. 573675-83-9)

4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline, identified by its Chemical Abstracts Service (CAS) number 573675-83-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research and drug development. This compound belongs to the quinazoline class, a structural motif known for its broad spectrum of biological activities, particularly in the inhibition of kinases and other enzyme targets relevant to cancer and inflammatory diseases. The presence of a chloro substituent at the 4-position and a trifluoromethyl group at the 3-position of the pyridine ring, coupled with the quinazoline core, imparts unique electronic and steric properties that influence its interactions with biological targets.

The structural features of 4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline make it a promising candidate for further investigation in medicinal chemistry. The trifluoromethyl group, in particular, is a well-documented pharmacophore that enhances metabolic stability, lipophilicity, and binding affinity. This modification has been widely employed in the development of small-molecule inhibitors targeting various therapeutic areas, including oncology. Recent studies have highlighted the role of trifluoromethyl-containing compounds in modulating enzyme activity, with several drugs already on the market demonstrating efficacy due to this functional group.

In the context of modern drug discovery, quinazoline derivatives have been extensively explored for their potential as kinase inhibitors. Kinases are enzymes that play crucial roles in signal transduction pathways, and their dysregulation is often associated with diseases such as cancer. The quinazoline scaffold provides a rigid framework that can be optimized to interact with specific kinase domains. For instance, 4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline has been investigated for its ability to inhibit tyrosine kinases, which are overactive in many cancer cell lines. Preliminary computational studies suggest that the compound can bind to the ATP-binding pocket of kinases through hydrogen bonding interactions between the pyridine nitrogen and conserved residues in the active site.

Moreover, the chloro substituent at the 4-position of the quinazoline ring can serve as a handle for further chemical modifications, allowing medicinal chemists to fine-tune pharmacokinetic properties such as solubility and bioavailability. The combination of these structural elements—chloro and trifluoromethyl—enhances the compound's potential as a lead molecule for drug development. Researchers have utilized structure-based drug design approaches to optimize analogs of 4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline, aiming to improve its selectivity and potency against target kinases while minimizing off-target effects.

Recent advances in high-throughput screening (HTS) and virtual screening have accelerated the identification of novel bioactive compounds like 4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline. These technologies enable researchers to rapidly evaluate large libraries of compounds for their biological activity against predefined targets. In one study, HTS was used to identify quinazoline derivatives with kinase inhibitory properties, among which 4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline emerged as a hit compound. Further characterization revealed that it exhibited significant inhibitory activity against several mutant forms of KRAS, an oncogenic kinase frequently implicated in cancer progression.

The pharmacological profile of 4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline has been further explored through in vitro assays. These studies have demonstrated its ability to disrupt signaling pathways mediated by abnormal kinases, offering a potential therapeutic strategy for cancers driven by such mutations. Additionally, preclinical studies have assessed its toxicity profile and pharmacokinetic behavior in animal models. The compound has shown moderate oral bioavailability and acceptable safety margins, suggesting its feasibility for further development into an investigational new drug (IND).

From a synthetic chemistry perspective, 4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline represents an interesting challenge due to its complex architecture. Synthetic routes have been developed that involve multi-step organic transformations, including condensation reactions, nucleophilic substitutions, and protection-deprotection strategies. The introduction of the trifluoromethyl group requires specialized reagents and conditions to ensure high yield and selectivity. Advances in fluorination chemistry have made it possible to incorporate trifluoromethylation more efficiently, which is critical for scaling up production for preclinical studies.

The growing interest in quinazoline derivatives like 4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline reflects broader trends in drug discovery toward targeted therapies based on small-molecule inhibitors. As our understanding of disease mechanisms at the molecular level continues to evolve, compounds with precise biological activity become increasingly valuable. The integration of computational methods such as molecular docking and quantum mechanical calculations has enhanced our ability to predict binding affinities and optimize lead compounds like this one before experimental validation.

In conclusion,4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline (CAS No. 573675-83-9) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of substituents—chloro and trifluoromethyl—makes it an attractive scaffold for developing kinase inhibitors with therapeutic applications in oncology and other diseases characterized by aberrant kinase activity. Ongoing research continues to explore its full pharmacological profile and synthetic accessibility, paving the way for future clinical development.

おすすめ記事

推奨される供給者
atkchemica
(CAS:573675-83-9)4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline
CL18622
Purity:95%+
はかる:1g/5g/10g/100g
Price ($):Inquiry